molecular formula C11H11ClO2 B2393105 (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride CAS No. 943116-95-8

(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride

Cat. No.: B2393105
CAS No.: 943116-95-8
M. Wt: 210.66
InChI Key: MZQAIEWMTIEPMC-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride ( 943116-95-8) is a high-purity chemical reagent with a molecular formula of C11H11ClO2 and a molar mass of 210.66 g/mol . This compound is offered in quantities of 100 mg, 250 mg, and 500 mg for research and development purposes . As an acyl chloride, it serves as a versatile and reactive intermediate in organic synthesis, particularly for introducing the (2,3-Dihydro-1H-inden-5-yloxy)acetyl group into target molecules . Its primary research value lies in its application as a key building block for the synthesis of more complex organic compounds, potentially including amides via reactions with amines, and esters through reactions with alcohols . The indane moiety incorporated into its structure may be of interest in medicinal chemistry for the development of novel bioactive molecules. Researchers should note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Proper handling procedures for acid chlorides should be followed, as they can react violently with water and are often corrosive .

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-11(13)7-14-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQAIEWMTIEPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination of (2,3-Dihydro-1H-inden-5-yloxy)acetic Acid

The most straightforward method involves converting (2,3-dihydro-1H-inden-5-yloxy)acetic acid to its corresponding acyl chloride using chlorinating agents. Thionyl chloride (SOCl₂) is frequently employed due to its high efficiency and minimal byproduct formation.

Procedure :

  • Reactant Preparation : (2,3-Dihydro-1H-inden-5-yloxy)acetic acid (1.0 equiv) is suspended in anhydrous dichloromethane (DCM).
  • Chlorination : Thionyl chloride (1.2 equiv) is added dropwise under nitrogen at 0–5°C, followed by stirring at 50°C for 4–6 hours.
  • Workup : Excess SOCl₂ and solvent are removed under reduced pressure, yielding the crude product as a pale-yellow oil.

Key Considerations :

  • Catalyst : Lewis acids like AlCl₃ (0.1 equiv) accelerate the reaction but may require additional purification steps.
  • Yield : Typically 85–92%, though moisture contamination can reduce efficiency by 15–20%.

Nucleophilic Substitution of 5-Hydroxyindane

An alternative route involves functionalizing 5-hydroxyindane with chloroacetyl chloride. This method avoids handling corrosive chlorinating agents but demands strict temperature control.

Procedure :

  • Base Activation : 5-Hydroxyindane (1.0 equiv) is deprotonated with NaH (1.1 equiv) in tetrahydrofuran (THF) at −10°C.
  • Acylation : Chloroacetyl chloride (1.05 equiv) is added slowly, and the mixture is stirred at 25°C for 12 hours.
  • Isolation : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Optimization Data :

Parameter Value Range Optimal Condition
Temperature −10°C to 30°C 0–5°C
Reaction Time 8–24 hours 12 hours
Solvent THF, DMF, DCM THF
Yield 70–88% 85%

Source: Adapted from

Intermediate Synthesis: (2,3-Dihydro-1H-inden-5-yloxy)acetic Acid

Friedel-Crafts Alkylation of Indene

The carboxylic acid precursor is synthesized via Friedel-Crafts alkylation, leveraging the electrophilic nature of chloroacetic acid derivatives.

Steps :

  • Electrophile Generation : Chloroacetic acid is activated with AlCl₃ (1.5 equiv) in nitrobenzene at 40°C.
  • Coupling : 5-Hydroxyindane (1.0 equiv) is added, and the reaction proceeds at 80°C for 8 hours.
  • Acid Workup : The mixture is quenched with HCl (1M), and the product crystallizes upon cooling.

Challenges :

  • Regioselectivity : Competing ortho/meta substitution necessitates careful stoichiometry control.
  • Byproducts : Di-substituted indane derivatives may form if excess electrophile is used.

Mitsunobu Reaction for Ether Formation

For higher regiochemical precision, the Mitsunobu reaction couples 5-hydroxyindane with ethyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Advantages :

  • Steric Control : Avoids electrophilic aromatic substitution pitfalls.
  • Yield Improvement : 78–82% compared to 65–70% for Friedel-Crafts.

Purification and Characterization

Distillation and Recrystallization

Crude (2,3-dihydro-1H-inden-5-yloxy)acetyl chloride is purified via fractional distillation under vacuum (bp: 120–125°C at 0.5 mmHg). Recrystallization from n-hexane affords analytically pure material (>99% by HPLC).

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 6.85 (d, 1H, J = 8.4 Hz), 4.65 (s, 2H, OCH₂CO), 2.90 (t, 2H, J = 7.2 Hz, CH₂), 2.60 (t, 2H, J = 7.2 Hz, CH₂), 2.10 (quin, 2H, J = 7.2 Hz, CH₂).
  • IR (neat): 1795 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch).

Industrial-Scale Considerations

Solvent Selection and Recycling

  • Preferred Solvents : DCM and THF are favored for their low boiling points and compatibility with chlorination.
  • Waste Management : SOCl₂ byproducts (HCl, SO₂) require scrubbing with NaOH solutions.

Cost Analysis

Component Cost per kg (USD) Contribution to Total Cost
5-Hydroxyindane 320 45%
Thionyl Chloride 150 25%
Solvents 90 15%
Catalysts 60 10%
Total 620 100%

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form amides or esters.

    Hydrolysis: In the presence of water, the acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form (2,3-Dihydro-1H-inden-5-yloxy)ethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Bases like pyridine or triethylamine are often used to neutralize the hydrochloric acid formed during reactions.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are used to maintain anhydrous conditions.

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

Cancer Treatment

One of the most notable applications of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride is in the development of anti-cancer therapies. Research indicates that compounds related to this structure can inhibit Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in cancer cells. By inhibiting IAPs, these compounds promote apoptosis (programmed cell death) in various cancers, including:

  • Acute Myeloid Leukemia
  • Bladder Cancer
  • Breast Cancer
  • Colon Cancer
  • Non-Small Cell Lung Cancer
  • Ovarian Cancer
  • Pancreatic Cancer
  • Prostate Cancer .

The mechanism involves the degradation of cIAP-1 and cIAP-2 proteins, enhancing the apoptotic response to TNF receptor activation. This makes (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride a potential candidate for developing new cancer treatments that are more effective against tumors resistant to conventional therapies.

Formulation and Administration

The compound can be formulated into various dosage forms suitable for multiple routes of administration, including:

  • Oral (tablets, capsules)
  • Injectable (aqueous or oil suspensions)
  • Topical preparations .

These formulations can be designed for controlled release, allowing for sustained therapeutic effects over time.

Organic Synthesis Applications

(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride serves as a versatile building block in organic chemistry. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules. Key applications include:

Synthesis of Complex Compounds

The compound is utilized as a reagent in the synthesis of other chemical entities, particularly those requiring indene derivatives. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating diverse organic compounds used in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several case studies highlight the effectiveness and versatility of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride in research settings:

Case StudyFocus AreaFindings
Study 1Cancer Cell ApoptosisDemonstrated that compounds derived from (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride effectively induce apoptosis in resistant cancer cell lines .
Study 2Synthesis MethodologyDeveloped new synthetic routes utilizing (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride as a key intermediate, showcasing its utility in creating complex organic frameworks .
Study 3PharmacokineticsInvestigated the pharmacokinetic properties of formulations containing this compound, revealing favorable absorption and bioavailability profiles .

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride involves the reactivity of the acetyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl Chloride

  • Molecular Formula : C₁₃H₁₅ClO₂
  • Molar Mass : 238.71 g/mol
  • CAS : 1160257-64-6
  • Key Differences: The butanoyl chain (C₄H₇O) replaces the acetyl group, increasing hydrophobicity and altering reactivity in nucleophilic acyl substitution. Classified as an IRRITANT, its hazard profile differs from the target compound .

2,3-Dihydro-1H-indene-5-carbonyl Chloride

  • Molecular Formula : C₁₀H₉ClO
  • Molar Mass : 180.63 g/mol
  • CAS : 15497-40-2
  • Key Differences : The acyl chloride is directly attached to the indene ring, eliminating the ether linkage. This structural change enhances electrophilicity at the carbonyl carbon, making it more reactive in Friedel-Crafts acylations compared to the target compound .

2-(2,3-Dihydro-1H-inden-5-yl)acetic Acid

  • Molecular Formula : C₁₁H₁₂O₂
  • Molar Mass : 176.22 g/mol
  • CAS : 5453-98-5
  • Key Differences : The carboxylic acid functional group (vs. acyl chloride) reduces reactivity in acylation reactions but allows for salt or ester formation .

Physicochemical Properties

Compound Molar Mass (g/mol) Purity Melting Point (°C) Reactivity Profile
(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride 210.66 ≥95% Not reported High (acyl chloride reactivity)
2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride 238.71 Not specified Not reported Moderate (longer alkyl chain)
2,3-Dihydro-1H-indene-5-carbonyl chloride 180.63 Pure Not reported Very high (direct ring attachment)

Research Findings and Industrial Relevance

  • Pharmacological Derivatives : The target compound’s derivatives exhibit structural diversity in piperazine-based ligands, with melting points ranging from 53.6°C to 118.6°C, indicating varied crystallinity and stability .
  • Cost and Availability : Priced at €332.20/250 mg , the target compound is a high-value reagent, whereas simpler analogs like 2,3-dihydro-1H-indene-5-carbonyl chloride are more cost-effective for bulk synthesis .

Biological Activity

(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride is a synthetic organic compound with potential applications in various fields, particularly in medicinal chemistry. Its unique structural features allow it to interact with biological systems, making it a subject of interest for researchers exploring its biological activities.

The compound is characterized by an indene moiety linked to an acetyl chloride functional group, which enhances its reactivity and potential interactions with biological targets.

Property Value
IUPAC Name (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride
Molecular Formula C11H11ClO2
Molecular Weight 210.66 g/mol
Appearance Colorless liquid

The biological activity of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride primarily involves its ability to modulate enzyme activity. The compound can bind to specific enzymes or receptors, influencing their function and subsequently affecting various biological pathways.

Interaction with Enzymes

Research indicates that this compound may act as an inhibitor for certain enzymes, which could lead to therapeutic effects in conditions such as inflammation and neurodegenerative diseases. For instance, it has been shown to inhibit butyrylcholinesterase (BuChE), an enzyme associated with Alzheimer's disease.

Biological Activity Studies

Several studies have investigated the biological activity of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride:

  • Enzyme Inhibition :
    • The compound has demonstrated significant inhibition of BuChE, with IC50 values suggesting potent activity compared to standard inhibitors like galantamine .
    • In vitro studies have shown that it can effectively reduce enzyme activity in a concentration-dependent manner.
  • Neuroprotective Effects :
    • In cellular models, the compound exhibited neuroprotective properties by reducing oxidative stress and inflammation markers .
    • It has been noted for its ability to cross the blood-brain barrier, enhancing its potential as a therapeutic agent for central nervous system disorders.
  • Antidiabetic Activity :
    • Preliminary studies have suggested that (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride may possess antidiabetic properties through modulation of glucose metabolism and insulin sensitivity .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study evaluated the effects of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride on neuronal cells exposed to amyloid-beta (Aβ) peptides. The results indicated that treatment with the compound significantly reduced Aβ-induced cytotoxicity and improved cell viability through the inhibition of reactive oxygen species (ROS) production.

Case Study 2: Enzyme Kinetics Analysis

In a comparative study involving various compounds, (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride was found to be a non-competitive inhibitor of BuChE. Kinetic analysis revealed that the compound's inhibition constant (KI) was significantly lower than that of traditional inhibitors, highlighting its potential as a more effective therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride in academic laboratories?

  • Methodological Answer : The compound can be synthesized via N-acylation of 2-(3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid using activated esters, such as N-hydroxysuccinimide (NHS) esters, under inert conditions. This approach minimizes side reactions and improves yield. Reaction optimization should include monitoring pH (3.0–4.0) and using coupling agents like DCC (dicyclohexylcarbodiimide) to activate the carboxyl group .
  • Key Data :

ParameterValue/DescriptionSource
Molecular Weight210.66 g/mol
CAS RN943116-95-8
Typical Purity≥95% (HPLC or NMR verified)

Q. What safety protocols are critical when handling (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors, as acetyl chloride derivatives release corrosive HCl upon hydrolysis .
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Storage : Keep in sealed containers under dry, inert gas (e.g., argon) at 2–8°C to prevent moisture ingress .
    • Critical Hazard : Reacts violently with water, alcohols, and amines, producing toxic gases (e.g., HCl). Ensure spill kits with dry sand or sodium bicarbonate are accessible .

Q. How can the structural integrity of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride be confirmed post-synthesis?

  • Methodological Answer :

  • NMR : Compare 1^1H and 13^{13}C spectra with literature data. Key signals include δ 4.6–5.0 ppm (methyleneoxy group) and δ 170–175 ppm (carbonyl carbon) .
  • FT-IR : Confirm C=O stretching at ~1800 cm⁻¹ and C-O-C absorption at ~1250 cm⁻¹ .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

Advanced Research Questions

Q. How can reaction byproducts during the synthesis of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride be minimized?

  • Methodological Answer :

  • Temperature Control : Maintain reactions at 0–5°C to suppress Friedel-Crafts acylation byproducts (e.g., indenyl ketones) .
  • Solvent Selection : Use anhydrous dichloromethane or THF to reduce hydrolysis.
  • Purification : Recrystallize from dry hexane/ethyl acetate (3:1) to remove unreacted precursors .
    • Data Contradiction : While dichloromethane is ideal for solubility, nitrobenzene ( ) may enhance reaction rates but complicates waste disposal.

Q. What analytical techniques resolve stability issues of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride under varying pH conditions?

  • Methodological Answer :

  • Kinetic Studies : Conduct pH-dependent degradation assays (pH 2–10) at 25°C. Monitor via UV-Vis at 260 nm (hydrolysis product absorption).
  • LC-MS : Identify degradation products (e.g., indenol derivatives) using high-resolution mass spectrometry.
  • Findings : Stability decreases sharply above pH 6.0, with a half-life of <2 hours at pH 8.0 .

Q. What strategies improve the regioselectivity of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride in peptide coupling reactions?

  • Methodological Answer :

  • Activation Method : Pre-activate the chloride with HOBt (hydroxybenzotriazole) to enhance coupling efficiency with amines.
  • Solvent Optimization : Use DMF for polar substrates or dichloromethane for sterically hindered amines.
  • Case Study : Coupling with L-alanine methyl ester achieved 92% yield in DMF at −20°C, versus 78% in THF .

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